5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole
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Overview
Description
5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole is a complex heterocyclic compound that features a combination of pyrazole, azetidine, and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the bromo group: Bromination of the pyrazole ring is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Azetidine ring formation: The azetidine ring is synthesized via cyclization reactions involving suitable amine and halide precursors.
Triazole ring formation: The triazole ring is formed through cycloaddition reactions, often using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and triazole rings.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline
- 3-(1-Methyl-1H-pyrazol-3-yl)aniline
- 4-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline
Uniqueness
5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole is unique due to its combination of three different heterocyclic rings, which provides a diverse range of chemical reactivity and potential biological activities. This structural complexity distinguishes it from other similar compounds that may only contain one or two of these rings.
Properties
Molecular Formula |
C11H15BrN6 |
---|---|
Molecular Weight |
311.18 g/mol |
IUPAC Name |
5-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C11H15BrN6/c1-16-11(13-8-15-16)7-17-3-9(4-17)5-18-6-10(12)2-14-18/h2,6,8-9H,3-5,7H2,1H3 |
InChI Key |
KWQOETDMYXUVBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CN2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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